molecular formula C18H21Cl2N3O3S2 B2569300 N-(2-(4-((2,4-dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide CAS No. 1219901-80-0

N-(2-(4-((2,4-dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide

Cat. No.: B2569300
CAS No.: 1219901-80-0
M. Wt: 462.4
InChI Key: JSMFTZCKCVRSNE-UHFFFAOYSA-N
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Description

N-(2-(4-((2,4-dichloro-5-methylphenyl)sulfonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide is a synthetic small molecule characterized by a sulfonylpiperazine core linked to a thiophene-carboxamide moiety. The compound’s piperazine ring enhances conformational flexibility, while the thiophene-carboxamide tail may influence solubility and metabolic stability.

Properties

IUPAC Name

N-[2-[4-(2,4-dichloro-5-methylphenyl)sulfonylpiperazin-1-yl]ethyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2N3O3S2/c1-13-10-17(16(20)11-15(13)19)28(25,26)23-7-5-22(6-8-23)4-3-21-18(24)14-2-9-27-12-14/h2,9-12H,3-8H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMFTZCKCVRSNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Comparisons

Compound ID/Name Core Structure Key Substituents/Modifications Potential Pharmacological Relevance
Target Compound Sulfonylpiperazine + thiophene 2,4-Dichloro-5-methylphenyl sulfonyl; ethyl linker to thiophene-3-carboxamide Likely targets GPCRs (e.g., serotonin/dopamine receptors) due to piperazine and sulfonamide motifs
731783-31-6/[3-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonylphenyl]-pyrrolidin-1-ylmethanone Sulfonylpiperazine + pyrrolidine 4-Fluorophenyl sulfonyl; pyrrolidinylmethanone Fluorine substitution may enhance metabolic stability and blood-brain barrier penetration
455880-23-6/2-(2,2-dioxo-2λ⁶-thia-3-azatricyclo[6.3.1.0⁴,¹²]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-[(4-fluorophenyl)methyl]acetamide Complex tricyclic + fluorophenyl Sulfonamide-linked tricyclic system; fluorophenylmethyl group Potential CNS activity due to fluorinated aromatic group and rigid tricyclic scaffold
950245-97-3/N-(4-(5-(ethylthio)-1H-tetrazol-1-yl)phenyl)benzofuran-2-carboxamide Benzofuran-carboxamide + tetrazole Ethylthio-tetrazole; benzofuran core Tetrazole moiety may improve solubility; benzofuran suggests anti-inflammatory or antiviral activity

Activity and Selectivity Insights

  • serotonin 5-HT₆) .
  • Thiophene vs.
  • Linker Flexibility : The ethyl linker in the target compound allows greater rotational freedom compared to rigid tricyclic systems (e.g., 455880-23-6), which could impact entropic penalties during receptor binding .

ADME/Toxicity Considerations

  • The dichloro-methylphenyl group in the target compound may increase CYP450 enzyme inhibition risk compared to fluorine-containing analogs (e.g., 731783-31-6) .
  • Thiophene rings are associated with idiosyncratic toxicity risks, whereas benzofuran derivatives (e.g., 950245-97-3) may exhibit safer metabolic profiles .

Research Findings and Data Limitations

  • Gaps in Evidence : Specific IC₅₀ values, in vivo efficacy, or toxicity data for the target compound are absent in the provided sources.
  • Hypothetical Applications : Based on structural analogs, the compound may show promise in neurological disorders (e.g., schizophrenia) or cancer (via sulfonamide-mediated carbonic anhydrase inhibition) .

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